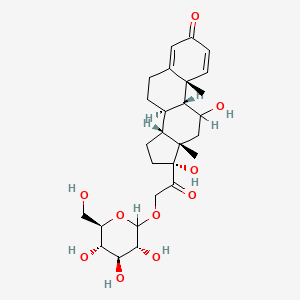

Prednisolone 21-glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H38O10 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(8R,9R,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H38O10/c1-25-7-5-14(29)9-13(25)3-4-15-16-6-8-27(35,26(16,2)10-17(30)20(15)25)19(31)12-36-24-23(34)22(33)21(32)18(11-28)37-24/h5,7,9,15-18,20-24,28,30,32-35H,3-4,6,8,10-12H2,1-2H3/t15-,16-,17?,18-,20+,21-,22+,23-,24?,25+,26+,27+/m1/s1 |

InChI Key |

NGBXJGQRGMDPJB-DIHATNQGSA-N |

Isomeric SMILES |

C[C@]12CC([C@@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)CO)O)O)O)O)CCC5=CC(=O)C=CC35C)O |

Synonyms |

prednisolone 21 beta-D-glucoside prednisolone 21-glucoside |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Enzymatic Synthesis of Prednisolone (B192156) 21-Glucoside

Enzymatic methods provide a powerful alternative to chemical synthesis, often overcoming challenges of regioselectivity and stereoselectivity while avoiding harsh chemicals and complex protecting group manipulations.

UDP-glycosyltransferases (UGTs) are a class of enzymes that catalyze the transfer of a glycosyl moiety from an activated nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. researchgate.netacs.org This process, known as biotransformation or biocatalysis, is highly specific. rsc.org

Research has demonstrated the successful biotransformation of glucocorticoids like cortisone (B1669442) and prednisone (B1679067) into their 21-O-glucoside derivatives using a versatile UDP-glycosyltransferase, UGT-1. researchgate.netsciprofiles.com Prednisone is structurally very similar to prednisolone, differing only by an 11-keto group instead of an 11-hydroxyl group, making these findings highly relevant. nih.gov In these enzymatic systems, the UGT enzyme facilitates the direct transfer of glucose from the UDP-glucose donor to the steroid acceptor, producing the target glucoside with high efficiency. researchgate.netjmb.or.kr This approach is part of a growing trend in "green chemistry" and has significant potential for industrial-scale production. slideshare.net

A key advantage of enzymatic synthesis is its remarkable regioselectivity. Glucosyltransferases are able to distinguish between the different hydroxyl groups on the steroid nucleus and selectively glycosylate a specific position. researchgate.netnih.gov

Studies using UGT-1 for the glucosylation of prednisone and cortisone have shown that the reaction exclusively produces the 21-glucoside derivatives. researchgate.netsciprofiles.com This high regioselectivity for the C-21 hydroxyl group is attributed to the precise fit of the steroid substrate within the enzyme's active site. researchgate.netsciprofiles.com Molecular dynamics simulations have been used to study the binding mechanism, revealing that a stable complex forms between the enzyme, the UDP-glucose donor, and the steroid. researchgate.netsciprofiles.com This complex orients the C-21 hydroxyl group of the steroid in close proximity to the glucose donor, facilitating the targeted glycosidic bond formation while leaving other hydroxyl groups untouched. nih.gov This intrinsic specificity eliminates the need for the extensive use of protecting groups required in chemical synthesis. researchgate.net

Table 2: Enzymes in the Biotransformation of Glucocorticoids

| Enzyme | Class | Function | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| UGT-1 | UDP-Glycosyltransferase | Catalyzes the transfer of glucose from UDP-glucose to the steroid acceptor. | Prednisone | Prednisone 21-glucoside | researchgate.net, sciprofiles.com |

| Glucosyltransferase from Terribacillus sp. | Glucosyltransferase | Links O-glucose to steroids using UDP-glucose as a donor. | Testosterone (B1683101), Nandrolone (B1676933) | 17β-Testosterone β-D-glucose | researchgate.net, jmb.or.kr |

Optimization of Biocatalytic Reaction Conditions

The biocatalytic synthesis of steroid glycosides, including Prednisolone 21-glucoside, offers a highly selective and efficient alternative to traditional chemical methods. The optimization of reaction conditions is paramount to maximize yield and purity. Key parameters that are typically fine-tuned include the choice of biocatalyst, temperature, pH, substrate concentrations, and the nature of the glycosyl donor.

While specific optimization data for Prednisolone 21-glucoside is not extensively detailed in publicly available literature, general principles for steroid glucosylation can be applied. For instance, in the enzymatic glucosylation of various steroids using UDP-glucosyltransferases (UGTs), reaction conditions are meticulously controlled. A study on the glucosylation of similar steroid structures utilized a glucosyltransferase at 35°C in a Tris-HCl buffer system at a pH of 8.5. jmb.or.kr The reaction mixture typically contains the steroid substrate, a sugar donor like UDP-glucose, and magnesium chloride (MgCl2) which often acts as a cofactor for the enzyme. jmb.or.kr

The concentration of both the steroid substrate and the glycosyl donor are critical variables. High substrate concentrations can lead to substrate inhibition, while an improper ratio of donor to acceptor can limit the reaction rate. For the enzymatic synthesis of steroid glycosides, substrate concentrations in the millimolar range (e.g., 0.4 mM to 10 mM) are often employed. jmb.or.kr The enzyme concentration itself is another key factor, with higher concentrations generally leading to faster reaction rates, although economic considerations are also important in an industrial setting.

The source of the biocatalyst is a major determinant of success. Glucosyltransferases from various microbial sources, such as Bacillus species, have been explored for their ability to glycosylate steroids. jmb.or.kr However, the substrate specificity of these enzymes can be a limiting factor. For example, a glucosyltransferase from an Arctic Bacillus species was effective in converting testosterone and nandrolone to their glucosides but failed to act on cortisone and prednisone under the tested conditions. jmb.or.kr This highlights the necessity of screening a diverse range of enzymes or employing protein engineering to develop a biocatalyst specifically tailored for the efficient synthesis of Prednisolone 21-glucoside.

The progress of the reaction is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion rate and identify the product. jmb.or.kr

Table 1: General Optimized Conditions for Enzymatic Steroid Glucosylation

| Parameter | Optimized Value/Range | Source |

| Enzyme | Glucosyltransferase (e.g., from Terribacillus sp.) | jmb.or.kr |

| Temperature | 35°C | jmb.or.kr |

| pH | 8.5 (using Tris-HCl buffer) | jmb.or.kr |

| Substrate Conc. | 0.4 mM - 10 mM | jmb.or.kr |

| Glycosyl Donor | UDP-glucose | jmb.or.kr |

| Cofactor | 10 mM MgCl₂·6H₂O | jmb.or.kr |

Synthesis of Related Prednisolone Glycoside Analogues

The synthesis of analogues of Prednisolone 21-glucoside is a strategy to modulate the compound's physicochemical and biological properties. This can be achieved by altering the sugar moiety or the position of the glycosidic bond.

Exploration of Different Sugar Moieties

The nature of the sugar molecule attached to prednisolone can significantly influence its properties, such as solubility and bioavailability. While glucose is a common choice, other monosaccharides like galactose, mannose, or rhamnose could be explored. The synthesis of such analogues would typically involve using the corresponding activated sugar donors (e.g., UDP-galactose, UDP-mannose) in a biocatalytic system with a suitable glycosyltransferase.

The enzymatic approach is advantageous due to the high regioselectivity and stereoselectivity of enzymes, which can precisely attach the sugar to the C21 hydroxyl group of prednisolone. However, the substrate promiscuity of the chosen glycosyltransferase towards different sugar donors would need to be assessed.

A study on the synthesis of a prednisolone-glucose derivative conjugate involved tethering 6-amino-6-deoxy-D-glucose to prednisolone. nih.gov This indicates that modified glucose derivatives can also be successfully conjugated to the prednisolone backbone, opening up possibilities for a wide range of analogues with potentially enhanced properties. nih.gov

Investigation of Alternative Glycosidic Linkage Positions

While the C21 hydroxyl group is a primary site for glycosylation in prednisolone, other hydroxyl groups at positions such as C11 and C17 could potentially be targeted for glycosidic bond formation. The synthesis of such isomers would provide valuable structure-activity relationship data.

Achieving regioselective glycosylation at positions other than C21 is challenging due to the similar reactivity of the hydroxyl groups. Chemical synthesis methods would likely require complex protection and deprotection steps to isolate the desired isomer. nih.gov

Biocatalysis again presents a promising route. The discovery or engineering of glycosyltransferases with altered regioselectivity could enable the direct synthesis of prednisolone glycosides with linkages at C11 or C17. While literature specifically describing such analogues of prednisolone is scarce, research on the biotransformation of other steroids has shown that microbial enzymes can hydroxylate and potentially glycosylate various positions on the steroid nucleus. mdpi.com

Biochemical and Enzymatic Transformations

In Vitro Enzymatic Hydrolysis of the Glycosidic Bond

The in vitro enzymatic hydrolysis of Prednisolone (B192156) 21-glucoside is primarily mediated by glycosidases, which cleave the β-glycosidic bond to release prednisolone and glucose. This process is of significant interest for targeted drug delivery systems, where the inactive glucoside prodrug is designed to be activated in specific physiological environments, such as the colon, where bacterial glycosidase activity is high.

Bacterial β-glucosidases (EC 3.2.1.21) are the primary enzymes responsible for the hydrolysis of β-linked glucose residues from various glycosides. These enzymes, found abundantly in gut microflora, exhibit broad substrate specificity, enabling them to hydrolyze a wide range of natural and synthetic glycosides. The catalytic activity of these enzymes is not limited to a single substrate but extends to various compounds sharing the common feature of a β-glucosyl moiety.

While specific studies detailing the substrate specificity of a wide array of bacterial β-glucosidases for Prednisolone 21-glucoside are not extensively documented, the general understanding is that these enzymes recognize the β-D-glucopyranosyl part of the molecule. The aglycone portion, in this case, prednisolone, can influence the binding affinity and the rate of hydrolysis. Research on other steroid glycosides suggests that the nature of the steroid aglycone can affect the efficiency of the enzymatic cleavage. The ability of β-glucosidases to hydrolyze Prednisolone 21-glucoside is fundamental to its design as a colon-specific prodrug, relying on the rich enzymatic activity of the colonic microbiota to release the active drug.

Table 1: General Substrate Classes for Bacterial β-Glucosidases

| Substrate Class | Example |

|---|---|

| Alkyl β-glucosides | p-nitrophenyl-β-D-glucopyranoside |

| Disaccharides | Cellobiose |

| Natural Glycosides | Salicin |

| Steroid Glycosides | Prednisolone 21-glucoside |

The kinetic characterization of the enzymatic cleavage of Prednisolone 21-glucoside by β-glucosidases involves the determination of key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 2: Typical Kinetic Parameters for Bacterial β-Glucosidases with a Model Substrate

| Enzyme Source | Substrate | K_m (mM) | V_max (μmol/min/mg) |

|---|---|---|---|

| Aspergillus terreus | p-nitrophenyl-β-D-glucopyranoside | 1.73 | 42.37 |

| Aspergillus terreus | Cellobiose | 4.11 | 5.7 |

Note: Data for a model β-glucosidase is presented to illustrate typical kinetic values; specific data for Prednisolone 21-glucoside is not available.

The kinetics of the enzymatic hydrolysis of Prednisolone 21-glucoside are significantly influenced by microenvironmental factors such as pH and temperature. These factors affect the enzyme's structure and catalytic activity, thereby modulating the rate of prednisolone release.

pH: Most fungal and bacterial β-glucosidases exhibit optimal activity in a pH range of 4.0 to 7.0 nih.govresearchgate.net. The activity of these enzymes typically decreases sharply at pH values below 4.0 and above 7.0. The stability of the enzyme is also pH-dependent, with many β-glucosidases maintaining stability over a broader pH range than their optimal activity range nih.govresearchgate.net.

Temperature: The optimal temperature for β-glucosidase activity generally falls within the range of 40°C to 70°C researchgate.netnih.gov. Enzyme activity increases with temperature up to the optimum, beyond which thermal denaturation leads to a rapid loss of activity researchgate.net. The thermal stability of β-glucosidases varies, with some enzymes from thermophilic organisms retaining activity at higher temperatures nih.gov.

Table 3: General Influence of Microenvironmental Factors on β-Glucosidase Activity

| Factor | Optimal Range | Effect Outside Optimal Range |

|---|---|---|

| pH | 4.0 - 7.0 | Decreased activity and potential denaturation |

| Temperature | 40°C - 70°C | Decreased activity due to reduced kinetics (low temp) or denaturation (high temp) |

Microbial Biotransformation Studies

Following the enzymatic cleavage of the glycosidic bond, the released prednisolone becomes available for further metabolism by microorganisms. Microbial biotransformation of steroids is a well-established field, with various microorganisms capable of modifying the steroid nucleus through reactions such as hydroxylation, reduction, and side-chain cleavage.

A diverse range of intestinal bacteria possesses the enzymatic machinery to cleave the glycosidic bond of Prednisolone 21-glucoside. The collective β-glucosidase activity of the gut microbiota is responsible for the in vivo hydrolysis of this prodrug. While a multitude of species contribute to this activity, specific microorganisms have been identified in the context of steroid metabolism. Furthermore, certain bacterial species have been specifically studied for their ability to transform the parent compound, prednisolone.

Among the microorganisms identified as capable of transforming prednisolone are Klebsiella pneumoniae and Streptomyces roseochromogenes researchgate.netnih.govresearchgate.net. While these studies focus on the transformation of prednisolone itself, it is the initial deglycosylation by gut bacteria that makes the steroid available for such subsequent metabolic conversions. The anaerobic environment of the colon is host to a complex community of bacteria, including species from the genera Bacteroides, Clostridium, Bifidobacterium, and Eubacterium, all of which are known to harbor various glycosidases.

The metabolic pathway of Prednisolone 21-glucoside begins with the hydrolysis of the glycosidic bond, releasing prednisolone. Subsequently, the free prednisolone can undergo various biotransformations mediated by microbial enzymes. The specific metabolic fate of prednisolone depends on the microorganisms present and the enzymatic reactions they catalyze.

Studies on the biotransformation of prednisolone by specific microorganisms have revealed several potential metabolic routes:

Hydroxylation: Streptomyces roseochromogenes has been shown to hydroxylate prednisolone, leading to the formation of 20β-hydroxy prednisolone nih.gov. This transformation involves the introduction of a hydroxyl group at the C-20 position of the steroid. Other hydroxylation reactions at different positions of the steroid nucleus are also possible, as seen with the transformation of other corticosteroids by Streptomyces species nih.govmdpi.com.

Reduction and Side-Chain Cleavage: Anaerobic incubation of the related steroid, prednisone (B1679067), with human intestinal bacteria has been shown to result in a variety of metabolites formed through reductions of the A-ring and the C-20 ketone, as well as side-chain cleavage to yield androstane (B1237026) derivatives tandfonline.com. Similar pathways are plausible for prednisolone, given its structural similarity to prednisone. The gut bacterium Clostridium scindens is known to possess steroid-17,20-desmolase activity, which cleaves the side-chain of corticosteroids researchgate.netillinois.edu.

Degradation by Klebsiella pneumoniae: A strain of Klebsiella pneumoniae isolated from sewage was found to degrade 80% of prednisolone, transforming it into hydroxylated products researchgate.netresearchgate.net. The complete degradative pathway in this organism has not been fully elucidated but points towards significant modification of the parent steroid. Some strains of K. pneumoniae have been identified to possess a suite of enzymes capable of corticosteroid catabolism nih.gov.

Table 4: Identified Microbial Metabolites of Prednisolone

| Microorganism | Transformation Reaction | Metabolite |

|---|---|---|

| Streptomyces roseochromogenes TS79 | 20β-hydroxylation | 11β, 17α, 20β, 21-tetrahydroxypregna-1,4-diene-3-one |

| Klebsiella pneumoniae | Hydroxylation | Various hydroxylated products |

| Human Intestinal Bacteria (inferred from prednisone studies) | Reduction, Side-chain cleavage | Dihydro- and tetrahydro- derivatives, androstane derivatives |

Enzymatic Modulation of Prednisolone Pharmacokinetics in Preclinical Models

The conjugation of prednisolone to a glucose moiety at the 21-position significantly alters its pharmacokinetic profile, primarily by leveraging enzymatic activity within the gastrointestinal tract for targeted drug delivery. This biochemical transformation is a strategic approach to modify the disposition of the parent steroid.

In Vivo (Non-Human) Enzymatic Disposition

Preclinical studies in rat models have demonstrated that prednisolone 21-glucoside functions as a prodrug, with its in vivo disposition being heavily dependent on the enzymatic activity of the gut microflora. nih.gov When administered orally, the hydrophilic nature of the glucoside conjugate limits its absorption from the upper gastrointestinal tract, including the stomach and small intestine. nih.govnih.gov

Research has shown that prednisolone 21-glucoside travels relatively intact through the stomach and small intestine. nih.govnih.gov Upon reaching the lower intestine, specifically the cecum, the compound is exposed to a high concentration of bacterial β-D-glucosidases. nih.govnih.gov These enzymes catalyze the hydrolysis of the glycosidic bond, cleaving the glucose molecule and releasing the active prednisolone. nih.gov

One study investigated the delivery of prednisolone via its 21-β-D-glucoside conjugate in rats. It was found that after intragastric administration, the glucoside prodrug reaches the lower intestine within 4 to 5 hours, where it is then rapidly hydrolyzed to liberate free prednisolone. nih.gov However, the efficiency of this delivery can vary. In this particular study, less than 15% of the administered oral dose of prednisolone 21-glucoside reached the cecum, indicating that a significant portion may be hydrolyzed or degraded prior to reaching the target site. nih.gov For comparison, the study also examined dexamethasone (B1670325) 21-β-D-glucoside, which showed a much higher delivery to the cecum, with nearly 60% of the oral dose reaching this region. nih.gov

The enzymatic hydrolysis rates of steroid glycosides were also evaluated in the contents of different sections of the rat gastrointestinal tract. The findings indicated that the hydrolysis of prednisolone 21-glucoside was slow in the contents of the stomach and proximal small intestine, increased in the distal small intestine, and was most rapid in the cecal contents. nih.gov This gradient of enzymatic activity underscores the site-specific release of prednisolone from its glucoside prodrug.

Hydrolysis of Steroid Glycosides in Rat Gastrointestinal Contents

| Compound | Stomach Contents | Proximal Small Intestine Contents | Distal Small Intestine Contents | Cecal Contents |

|---|---|---|---|---|

| Prednisolone 21-glucoside | Slow | Slow | Moderate | Rapid |

| Dexamethasone 21-glucoside | Slow | Slow | Moderate | Rapid |

Role of Glucosylation in Modifying Steroid Metabolism Pathways

Glucosylation at the 21-position is a key biochemical modification that fundamentally alters the metabolic pathway of prednisolone, primarily by transforming it into a prodrug targeted for colon-specific delivery. nih.govnih.gov This modification leverages the physiological and enzymatic differences along the gastrointestinal tract to control the site of drug release.

The primary role of glucosylation in this context is to increase the hydrophilicity of the prednisolone molecule. nih.govnih.gov Steroids are typically lipophilic, which facilitates their absorption in the upper gastrointestinal tract. ualberta.ca By attaching a glucose moiety, the resulting prednisolone 21-glucoside becomes more water-soluble and polar. This increased hydrophilicity significantly reduces its passive diffusion across the lipid membranes of the epithelial cells in the stomach and small intestine. nih.gov

This alteration of the physicochemical properties of prednisolone effectively shields it from the extensive metabolic processes that would typically occur following absorption in the upper gut and subsequent first-pass metabolism in the liver. The standard metabolic pathways for orally administered prednisolone, which include conversion to prednisone and other metabolites, are largely bypassed as the glucoside conjugate is not systemically absorbed in its intact form. nih.gov

Pharmacological Research in Preclinical Models and in Vitro Systems

Mechanistic Investigations of Glucocorticoid Receptor Activation

The binding of a ligand to the glucocorticoid receptor initiates a cascade of events, including conformational changes, nuclear translocation, and dimerization, ultimately leading to the modulation of target gene transcription. tandfonline.comnih.gov

Ligand Binding Studies with Recombinant Receptors

Receptor Translocation and Dimerization Assays in Cell Lines

Upon ligand binding, the GR undergoes a conformational change, dissociates from a multi-protein complex, and translocates from the cytoplasm to the nucleus. nih.govnih.gov This nuclear translocation is a prerequisite for the receptor's genomic functions. In the nucleus, GR can form homodimers, which then bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate gene transcription (transactivation). tandfonline.comrupress.org Alternatively, GR monomers can interact with other transcription factors to repress gene expression (transrepression). tandfonline.com

While direct studies on Prednisolone (B192156) 21-glucoside's effect on GR translocation and dimerization are limited, research on related compounds provides insights. For example, studies with other glucocorticoids demonstrate that ligand binding is essential for GR nuclear translocation. nih.gov Assays using green fluorescent protein-tagged GR (GFP-GR) in cell lines allow for the visualization and quantification of this process. It is anticipated that Prednisolone 21-glucoside, upon potential intracellular conversion to prednisolone, would induce GR translocation and dimerization in a manner similar to its parent compound. However, the kinetics and efficiency of this process for the glucoside conjugate itself remain to be elucidated through specific cell-based assays.

Gene Transcriptional Modulation by Activated Glucocorticoid Receptors

The ultimate outcome of GR activation is the modulation of gene transcription, leading to the anti-inflammatory and immunosuppressive effects of glucocorticoids. tandfonline.comnih.gov This modulation can occur through two primary mechanisms: transactivation and transrepression. tandfonline.com Transactivation involves the binding of GR dimers to GREs, leading to the increased expression of anti-inflammatory genes. tandfonline.comashpublications.org Transrepression, on the other hand, involves the interaction of GR monomers with pro-inflammatory transcription factors like NF-κB and AP-1, inhibiting their activity and thus reducing the expression of pro-inflammatory genes. nih.govashpublications.org

Studies on prednisolone have identified a wide range of genes whose expression is altered upon treatment. ashpublications.orgnih.gov These genes are involved in various cellular processes, including glucose metabolism, inflammation, and apoptosis. nih.gov It is believed that the therapeutic anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many of the adverse effects are linked to transactivation. tandfonline.comfrontiersin.org

For Prednisolone 21-glucoside, it is expected that it will modulate a similar set of genes as prednisolone, assuming it is effectively converted to its active form within the target cells. The specific profile of gene expression changes induced by Prednisolone 21-glucoside, including the relative balance between transactivation and transrepression, would be a key area for future research to determine its therapeutic potential and side-effect profile.

In Vitro Cellular Activity Assessments

In vitro cell culture models are invaluable for dissecting the cellular mechanisms underlying the pharmacological effects of compounds like Prednisolone 21-glucoside.

Anti-inflammatory Pathways in Cell Culture Models

The anti-inflammatory properties of glucocorticoids can be assessed in vitro by examining their effects on inflammatory pathways in various cell types. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation. nih.govplos.org Glucocorticoids can suppress NF-κB activity, leading to a reduction in the production of pro-inflammatory mediators. plos.org

Studies have shown that prednisolone can suppress inflammatory responses in vascular smooth muscle cells by inhibiting the NF-κB pathway. plos.org It is plausible that Prednisolone 21-glucoside would exert similar anti-inflammatory effects. In vitro models using cells like lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells) are commonly used to evaluate the anti-inflammatory potential of new compounds by measuring the inhibition of pro-inflammatory cytokine production, such as IL-6 and TNF-α. tandfonline.com

| Cell Line | Inflammatory Stimulus | Measured Endpoint | Potential Effect of Prednisolone 21-glucoside |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Inhibition |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | Inhibition |

| Human Vascular Smooth Muscle Cells | Adriamycin | NF-κB activation | Inhibition |

Immunomodulatory Effects on Immune Cells

Glucocorticoids have profound effects on a wide range of immune cells, contributing to their immunosuppressive properties. nih.govfrontiersin.org They can influence the function and survival of T cells, B cells, and dendritic cells. rupress.orgresearchgate.net For instance, glucocorticoids can induce apoptosis in immature lymphocytes and suppress the activation and proliferation of T cells. researchgate.netnih.gov

In vitro studies have demonstrated that glucocorticoids can impair B cell receptor signaling and reduce the expression of genes involved in the B cell response. rupress.org They can also promote the differentiation of monocytes into an anti-inflammatory macrophage phenotype. nih.gov Furthermore, glucocorticoids are known to suppress the production of pro-inflammatory cytokines by T cells, such as IFN-γ. frontiersin.org The effect of Prednisolone 21-glucoside on these various immune cell functions would need to be specifically investigated to fully characterize its immunomodulatory profile.

| Immune Cell Type | Key Effect of Glucocorticoids | Potential Impact of Prednisolone 21-glucoside |

| T Lymphocytes | Suppression of activation and proliferation, induction of apoptosis | Similar effects anticipated |

| B Lymphocytes | Impairment of B cell receptor signaling | Similar effects anticipated |

| Monocytes/Macrophages | Promotion of anti-inflammatory phenotype | Similar effects anticipated |

| Dendritic Cells | Downregulation of MHCII expression | Similar effects anticipated |

Neuroprotective Effects in Neuronal Cell Models

The investigation of corticosteroid derivatives has extended into the realm of neuroprotection, with studies exploring the potential of glycosylated forms to shield neuronal cells from damage. The principle behind this research is that modifying a parent steroid compound through glucosylation can alter its bioactivity, potentially enhancing its protective effects. nih.gov Many phytochemicals are known to exert neuroprotective actions in various models of neurological disorders. nih.gov

In vitro studies on related steroid glucosides provide insight into the potential mechanisms. For instance, Corticosterone (B1669441) 21-glucoside demonstrated superior neuroprotective effects compared to its parent compound, corticosterone, against hydrogen peroxide (H₂O₂)-induced cell death in vitro. nih.gov This suggests that the addition of a glucose moiety can enhance the protective capacity of the steroid. Pretreatment with corticosterone 21-glucoside was shown to rescue cell viability and decrease intracellular reactive oxygen species (ROS) levels more effectively than corticosterone alone. nih.gov

Further research using other steroid glucosides has supported these findings. In a study involving rotenone-induced PC12 cells, a model for neuronal stress, two 11α-hydroxyprogesterone glucosides exhibited notable neuroprotective effects. researchgate.net Similarly, glucosylated derivatives of nandrolone (B1676933) and testosterone (B1683101) were found to enhance neuronal protective effects in SH-SY5Y and PC12 cells, respectively. researchgate.net These findings collectively suggest that the glucosylation of steroids is a viable strategy for developing novel neuroprotective agents. nih.gov

Impact on Cellular Bioenergetics and ATP Levels

Cellular bioenergetics, particularly the maintenance of adenosine (B11128) triphosphate (ATP) levels, is critical for cell survival and function. researchgate.net Mitochondrial dysfunction, characterized by reduced ATP synthesis and inefficient electron transport chain activity, is a feature of many chronic diseases and cellular stress models. frontiersin.orgmdpi.com The modification of steroid structures through glucosylation has been shown to positively impact cellular bioenergetics in specific contexts.

Studies on various steroid glucosides have demonstrated an ability to preserve or increase cellular ATP levels under conditions of cellular stress. For example, in rotenone-induced PC12 cells, 11α-hydroxyprogesterone glucosides not only showed neuroprotective effects but also increased cellular ATP levels. researchgate.net Glucoside derivatives of nandrolone and testosterone were also found to increase the amounts of cellular ATP in neuronal cell models. researchgate.net This suggests that the glucoside moiety may play a role in modulating mitochondrial function or cellular energy metabolism. The ability to maintain ATP production is a key indicator of improved mitochondrial health and cellular resilience. mdpi.comfrontiersin.org

| Compound | Cell Model | Observed Effect on ATP | Reference |

|---|---|---|---|

| 11α-hydroxyprogesterone glucosides | Rotenone-induced PC12 cells | Increased cellular ATP levels | researchgate.net |

| Nandrolone β-D-glucose | SH-SY5Y cells | Increased amounts of cellular ATP | researchgate.net |

| Testosterone β-D-glucose | PC12 cells | Increased amounts of cellular ATP | researchgate.net |

Modulation of Cell Proliferation and Apoptosis in Specific Cell Lines

The parent compound, prednisolone, is a glucocorticoid known to exert significant effects on cell cycle progression and apoptosis, forming the basis for its use in treating lymphoid malignancies and some solid cancers. wjgnet.com Research has shown that prednisolone can inhibit the proliferation of SaOS2 osteosarcoma cells by activating inducible nitric oxide synthase. wjgnet.com

Furthermore, prednisolone is known to induce apoptosis in certain cancer cell lines. In acute lymphoblastic leukemia (ALL) cells (CCRF-CEM line), prednisolone treatment leads to programmed cell death. nih.gov This effect is mediated through the modulation of key apoptotic proteins; specifically, it results in the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL2. nih.gov The induction of apoptosis by prednisolone in these cells was observed to be time-dependent. nih.gov While these effects are well-documented for prednisolone, studies specifically detailing the modulation of proliferation and apoptosis by Prednisolone 21-glucoside are less common. The primary role of the glucoside moiety is often to alter the pharmacokinetics of the parent drug rather than its fundamental mechanism of action at the cellular level.

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Prednisolone | SaOS2 (Osteosarcoma) | Inhibition of cell proliferation | Activation of inducible nitric oxide synthase | wjgnet.com |

| Prednisolone | CCRF-CEM (Leukemia) | Induction of apoptosis | Upregulation of BAX, Downregulation of BCL2 | nih.gov |

Preclinical In Vivo Disposition Studies (Non-Human)

Absorption and Distribution Dynamics in Animal Models

Prednisolone 21-glucoside has been developed as a prodrug, a class of compounds designed to release an active drug within the body. nih.gov Specifically, it is designed for colon-specific delivery, leveraging the enzymatic activity of bacteria in the large intestine. ualberta.canih.gov

In vivo studies in animal models have demonstrated the unique absorption and distribution dynamics of this glucoside prodrug compared to its parent compound. When administered orally to rats, Prednisolone-β-D-glucoside was found to reach the lower intestine within 4-5 hours. ualberta.ca Upon reaching this region, it is rapidly hydrolyzed by bacterial glycosidases, releasing the active steroid, prednisolone. ualberta.ca This is in stark contrast to free prednisolone, which, when administered orally, is almost entirely absorbed in the small intestine, with less than 1% of the dose reaching the colon. ualberta.ca

However, the efficiency of delivery to the colon can vary. One study in rats noted that only about 15% of an oral dose of Prednisolone-β-D-glucoside reached the cecum. ualberta.ca A similar study on a related compound, dexamethasone-β-D-glucoside, in guinea pigs showed that approximately 20% to 30% of the oral dose reached the cecum. nih.gov This confirms the principle that the glucoside linkage protects the steroid from absorption in the upper gastrointestinal tract, allowing it to be transported to the lower bowel for targeted release. ualberta.canih.gov

Systemic Exposure and Tissue Specificity in Animal Studies

The primary goal of designing a colon-specific prodrug like Prednisolone 21-glucoside is to increase drug concentrations at the target site (the colon) while minimizing systemic exposure and the associated side effects. escholarship.org Animal studies confirm that this design achieves a significant alteration in tissue specificity.

| Compound | Animal Model | Key Disposition Finding | Reference |

|---|---|---|---|

| Prednisolone-β-D-glucoside | Rat | Reaches lower intestine for hydrolysis; only 15% of oral dose reached the cecum. | ualberta.ca |

| Prednisolone (Free) | Rat | Almost completely absorbed in the small intestine. | ualberta.ca |

| Dexamethasone-β-D-glucoside | Guinea Pig | Systemic bioavailability <1%; 9-fold selective advantage for delivery to cecal tissue. | nih.gov |

| Dexamethasone-Dextran Conjugate | Rat | ~3-fold higher cecal and colonic tissue concentrations compared to free drug administration. | escholarship.org |

Prodrug Design and Enzyme Activated Drug Delivery Systems

Rationale for Prednisolone (B192156) 21-Glucoside as a Prodrug

Prednisolone 21-glucoside is a prodrug of the corticosteroid prednisolone, designed to improve its delivery to a specific site within the body. ualberta.canih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. ias.ac.in The rationale behind this design for prednisolone involves enhancing site-specific drug release and modifying its hydrophilicity for targeted delivery. nih.govias.ac.in

Enhancing Site-Specific Drug Release

The primary goal of creating prednisolone 21-glucoside is to achieve site-specific release of prednisolone, particularly in the colon. tandfonline.comtandfonline.com When administered orally in its conventional form, prednisolone is largely absorbed in the upper gastrointestinal tract (GIT), leading to systemic distribution and potential side effects. ualberta.caualberta.ca By attaching a glucose molecule to prednisolone, the resulting prodrug, prednisolone 21-glucoside, becomes a substrate for specific enzymes that are highly concentrated in the colon. ias.ac.intandfonline.com This enzymatic action cleaves the glycosidic bond, releasing the active prednisolone at the desired location. nih.govias.ac.in

Modification of Hydrophilicity for Targeted Delivery

The addition of a glucose moiety significantly increases the hydrophilicity (water solubility) of the prednisolone molecule. nih.govias.ac.in This increased hydrophilicity is a key factor in its targeted delivery. nih.govthepharmajournal.com Highly hydrophilic compounds are poorly absorbed through the membranes of the stomach and small intestine. nih.govias.ac.in Consequently, the prednisolone 21-glucoside prodrug is designed to pass through the upper GIT with minimal absorption. ualberta.canih.gov It is only upon reaching the colon, where specific bacterial enzymes are present, that the prodrug is converted to its more lipophilic and absorbable active form, prednisolone. nih.govias.ac.in

Colon-Targeted Drug Delivery Systems

The design of prednisolone 21-glucoside is a prime example of a colon-targeted drug delivery system. This strategy is particularly beneficial for treating local inflammatory conditions of the colon, such as inflammatory bowel disease (IBD), as it concentrates the drug at the site of action, potentially reducing systemic side effects. nih.govtandfonline.com

Exploitation of Colonic Microflora Glycosidase Activity

The colon hosts a vast and diverse population of anaerobic bacteria, which produce a wide array of enzymes, including glycosidases. ualberta.cabac-lac.gc.ca These enzymes, such as β-D-glucosidase, are capable of cleaving the glycosidic bonds in compounds like prednisolone 21-glucoside. ualberta.canih.govbac-lac.gc.ca The activity of these bacterial glycosidases is significantly higher in the colon compared to the stomach and small intestine. ualberta.canih.gov This differential enzyme activity is the cornerstone of the targeting strategy. ualberta.caias.ac.in The prodrug remains largely intact until it reaches the colon, where the abundant glycosidases hydrolyze it, releasing the active prednisolone. ualberta.canih.gov

Design of Oral Formulations for Colonic Release

Oral formulations containing prednisolone 21-glucoside are designed to protect the prodrug from the acidic environment of the stomach and premature enzymatic degradation in the small intestine. While the inherent hydrophilicity of the prodrug limits its absorption in the upper GIT, formulation strategies can further enhance colonic delivery. ualberta.canih.gov These can include enteric coatings that dissolve only at the higher pH of the lower intestine or incorporating the prodrug into matrix systems made of polymers that are degraded by colonic bacteria. jneonatalsurg.comresearchgate.net The primary approach, however, relies on the covalent linkage of the glucose moiety to ensure the drug remains inactive and poorly absorbed until it reaches the colon. tandfonline.com

In Vivo (Animal) Studies on Colonic Specificity

In vivo studies in animal models, primarily rats, have been crucial in demonstrating the colonic specificity of prednisolone 21-glucoside. ualberta.canih.govnih.gov When administered orally to rats, it was observed that the prodrug reached the lower intestine within 4-5 hours, where it was rapidly hydrolyzed to release free prednisolone. ualberta.canih.gov

Comparative studies have shown a significant difference in the amount of drug reaching the colon. When free prednisolone was given orally, less than 1% of the dose reached the cecum (the beginning of the large intestine), as it was almost entirely absorbed in the small intestine. nih.govbac-lac.gc.ca In contrast, administration of prednisolone 21-glucoside resulted in approximately 15% of the steroid reaching the cecum. ualberta.canih.gov While this demonstrates successful targeting, the specificity was found to be less than that of another steroid prodrug, dexamethasone-β-D-glucoside, where nearly 60% of the oral dose reached the cecum. ualberta.canih.govnih.gov

Hydrolysis studies using the contents of different parts of the rat gastrointestinal tract confirmed that the rate of hydrolysis of prednisolone 21-glucoside was slowest in the stomach and proximal small intestine, increased in the distal small intestine, and was most rapid in the cecal contents. ualberta.canih.gov

Table of Research Findings on Prednisolone 21-Glucoside

| Study Aspect | Finding | Reference(s) |

|---|---|---|

| Prodrug Rationale | Enhances site-specific release and modifies hydrophilicity for colon targeting. | nih.govias.ac.in |

| Mechanism of Action | Exploits high concentration of bacterial glycosidases in the colon to cleave the glucose moiety and release active prednisolone. | ualberta.canih.govbac-lac.gc.ca |

| In Vivo (Rat) Studies | Approximately 15% of an oral dose of prednisolone 21-glucoside reached the cecum, compared to less than 1% of free prednisolone. | ualberta.canih.govbac-lac.gc.ca |

| Hydrolysis Rate | Hydrolysis is most rapid in the cecal contents, indicating colon-specific activation. | ualberta.canih.gov |

| Comparative Specificity | Delivery of prednisolone via its glucoside was less specific to the colon than that of dexamethasone (B1670325) via its glucoside. | nih.govnih.gov |

Table of Compound Names

| Compound Name |

|---|

| 5-aminosalicylic acid (5-ASA) |

| Balsalazide |

| Budesonide |

| Dexamethasone |

| Dexamethasone 21-glucoside |

| Dexamethasone-β-D-glucoside |

| Fludrocortisone |

| Hydrocortisone (B1673445) |

| Ipsalazine |

| Olsalazine |

| Prednisolone |

| Prednisolone 21-glucoside |

| Prednisolone-21-yl β-D-cellobioside |

| Prednisolone-21-yl β-D-galactoside |

| Prednisolone-21-yl β-D-glucoside |

| Rhein anthones |

| Sennosides |

| Sulfapyridine |

Other Enzyme-Activatable Prodrug Concepts

The design of enzyme-activatable prodrugs represents a sophisticated strategy for achieving site-selective drug delivery, thereby enhancing therapeutic efficacy while minimizing systemic side effects. core.ac.uk A key approach within this paradigm is the use of glycoside conjugates. tandfonline.com This concept leverages the distinct enzymatic environment of specific tissues or organs, particularly the high concentration of bacterial glycosidases in the colon. nih.govtandfonline.com Drug glycosides are typically hydrophilic molecules, a property that limits their absorption from the upper gastrointestinal tract. nih.gov This allows the intact prodrug to travel to the lower intestine. nih.govnih.gov Upon reaching the colon, the glycosidic bond is cleaved by specific enzymes, such as β-glucosidase, which are produced by the abundant colonic microflora. nih.govpsu.edu This enzymatic action releases the active parent drug directly at the desired site of action. nih.gov This strategy has been explored for various therapeutic agents, including steroids, for conditions like inflammatory bowel disease (IBD). tandfonline.comnih.gov

Responsiveness to Specific Glycosidases in Pathological States

The effectiveness of a glycosidic prodrug strategy hinges on the presence and activity of the target glycosidases at the site of pathology. In the context of colonic diseases such as ulcerative colitis and Crohn's disease, the gut microbiota plays a crucial role. The colonic microflora is a rich source of various glycosidases, including β-D-glucosidase, β-D-galactosidase, and α-L-fucosidase. nih.gov Research has confirmed that considerable glycosidase activity is present in fecal samples from patients with inflammatory bowel disease and healthy individuals alike. nih.gov

Studies focusing on Prednisolone 21-glucoside have demonstrated its susceptibility to hydrolysis by these bacterial enzymes. The basis for this colon-specific delivery system is the unique glycosidase activity of the colonic microflora. nih.gov The prodrug is designed to be a substrate for these enzymes, which are found in high concentrations in the cecum and colon compared to the stomach and small intestine. nih.govualberta.ca Research has shown that while all steroid glycoside prodrugs are hydrolyzed most rapidly by cecal contents, their individual susceptibility to hydrolysis can vary. nih.gov For instance, studies comparing different steroid glycosides found that the rates of hydrolysis catalyzed by contents from the distal small intestine differed, suggesting that the specific sugar moiety and the steroid structure influence enzyme-substrate interaction. nih.gov This differential susceptibility underscores the potential for designing prodrugs responsive to the specific enzymatic profiles that may be present in various pathological states of the colon.

Conceptual Framework for Enzyme-Triggered Release in Research

The conceptual framework for enzyme-triggered release of prednisolone from its 21-glucoside prodrug is based on a two-step process: targeted transit followed by localized enzymatic activation.

First, the hydrophilic nature of Prednisolone 21-glucoside, conferred by the glucose moiety, is critical. nih.gov This increased water solubility, compared to the parent prednisolone, prevents the prodrug from being readily absorbed through the lipid membranes of epithelial cells in the stomach and small intestine. nih.govpsu.edu Research has quantified this difference in lipophilicity by measuring octanol-buffer partition coefficients (P). The logarithm of P for free steroids like prednisolone is significantly higher (e.g., 1.54 to 1.73) than that of their glycoside prodrugs (e.g., 0.11 to 0.84), indicating the lower lipophilicity of the prodrugs. nih.gov

Second, upon reaching the colon, the prodrug encounters a dense population of anaerobic bacteria that produce a wide array of glycosidases. ualberta.ca These bacterial β-glucosidases recognize and hydrolyze the glycosidic linkage of Prednisolone 21-glucoside, releasing the active, more lipophilic prednisolone. nih.govnih.gov The freed steroid can then be absorbed by the colonic mucosa to exert its anti-inflammatory effects locally. nih.gov

In vitro studies using contents from different sections of the rat gastrointestinal tract have validated this concept. These experiments showed that Prednisolone 21-glucoside was hydrolyzed slowly by stomach and proximal small intestine contents but was hydrolyzed most rapidly by the contents of the cecum. nih.govualberta.ca Animal studies further support this framework; when administered orally to rats, Prednisolone 21-glucoside was found to reach the lower intestine, where it was rapidly hydrolyzed to release the free steroid. nih.govnih.gov In contrast, orally administered free prednisolone was almost exclusively absorbed in the small intestine, with less than 1% reaching the cecum. nih.gov

Interactive Data Tables

Table 1: Relative Hydrolysis Rates of Steroid Glycosides by Rat Distal Small Intestine (DSI) Contents

This table shows the comparative rates at which different steroid glycosides are broken down by enzymes present in the distal small intestine of rats. The data indicates that the type of sugar (galactoside vs. glucoside vs. cellobioside) and the steroid itself affect the hydrolysis rate.

| Compound | Relative Hydrolysis Rate Order |

| Prednisolon-21-yl β-D-galactoside | > |

| Prednisolon-21-yl β-D-glucoside | > |

| Prednisolon-21-yl β-D-cellobioside | > |

| Dexamethason-21-yl β-D-galactoside | > |

| Dexamethason-21-yl β-D-glucoside |

Data sourced from Friend, D.R. and Chang, G.W. (1985). nih.gov

Table 2: In Vivo Delivery Specificity of Steroid Glucosides in Rats

This table summarizes the findings from an in vivo study in rats, showing the percentage of the administered oral dose of two different steroid glucoside prodrugs that reached the cecum intact. This highlights the difference in delivery specificity between the two prodrugs.

| Prodrug Administered Orally | Parent Steroid | Percentage of Dose Reaching Cecum |

| Dexamethasone 21-β-D-glucoside | Dexamethasone | ~60% |

| Prednisolone 21-β-D-glucoside | Prednisolone | <15% |

Data sourced from Friend, D.R. and Chang, G.W. (1984). nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of Prednisolone (B192156) 21-glucoside. They provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of Prednisolone 21-glucoside in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is required to unambiguously assign all proton and carbon signals and to confirm the connectivity between the prednisolone and glucose moieties. researchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum reveals signals characteristic of the prednisolone steroid core, including olefinic protons in the A-ring and methyl singlets. The glucose unit presents a series of overlapping signals in the 3.0-5.0 ppm region. The anomeric proton (H-1') of the glucose is a key diagnostic signal. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguishes between CH, CH₂, and CH₃ groups and shows characteristic signals for the carbonyl carbons (C-3, C-20) and olefinic carbons (C-1, C-2, C-4, C-5) of the steroid, as well as the anomeric carbon (C-1') of the sugar. researchgate.netdoi.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the steroid rings and through the glucose unit, confirming the sequence of protons in each part of the molecule. princeton.edu

HSQC-DEPT (Heteronuclear Single Quantum Coherence - DEPT): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is fundamental for assigning the carbon signals based on the more easily assigned proton signals. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2- to 4-bond) correlations between protons and carbons. The key correlation for Prednisolone 21-glucoside is the one observed between the anomeric proton of glucose (H-1') and the C-21 of prednisolone, and/or between the C-21 protons and the anomeric carbon (C-1'). This correlation definitively confirms that the glucose moiety is attached at the 21-position of the prednisolone steroid. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing through-space correlations. It is particularly useful for determining the stereochemistry of the glycosidic bond (α or β). An NOE correlation between the anomeric proton (H-1') and protons on the prednisolone backbone would help define the spatial orientation of the sugar relative to the steroid. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Prednisolone 21-glucoside (Note: Data for the prednisolone moiety is based on known values for prednisolone. Data for the glucose moiety and linkage is extrapolated from the closely related analogue, corticosterone (B1669441) 21-glucoside. researchgate.net Actual values may vary.)

| Position | Predicted ¹³C Shift (δ, ppm) | Position | Predicted ¹H Shift (δ, ppm) |

| Prednisolone Moiety | Prednisolone Moiety | ||

| C-1 | ~155.5 | H-1 | ~7.32 (d) |

| C-2 | ~127.8 | H-2 | ~6.16 (d) |

| C-3 | ~186.4 | H-4 | ~5.92 (s) |

| C-4 | ~122.5 | H-18 | ~0.77 (s) |

| C-5 | ~169.2 | H-19 | ~1.39 (s) |

| C-11 | ~68.0 | H-21a, H-21b | ~4.5-5.0 (m) |

| C-17 | ~89.0 | ||

| C-20 | ~209.0 | ||

| C-21 | ~70.0 | ||

| Glucose Moiety | Glucose Moiety | ||

| C-1' | ~103.0 | H-1' | ~4.35 (d) |

| C-2' | ~73.5 | H-2' | ~3.20 (m) |

| C-3' | ~76.5 | H-3' | ~3.35 (m) |

| C-4' | ~70.0 | H-4' | ~3.25 (m) |

| C-5' | ~77.0 | H-5' | ~3.40 (m) |

| C-6' | ~61.0 | H-6'a, H-6'b | ~3.6-3.8 (m) |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of Prednisolone 21-glucoside and for confirming its structure through fragmentation analysis.

Soft Ionization Techniques (ESI-MS, FAB-MS): Electrospray Ionization (ESI) is the most common method for analyzing steroid glycosides. It is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the determination of the intact molecular weight. upf.edu Fast Atom Bombardment (FAB) is an older, alternative soft ionization technique.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. For Prednisolone 21-glucoside (C₂₇H₃₈O₁₀), the expected exact mass can be calculated and compared to the measured value to confirm the composition with high confidence. mdpi.com

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion (e.g., m/z 523.2 for [C₂₇H₃₈O₁₀+H]⁺) is isolated and fragmented. The most characteristic fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond. This results in a neutral loss of the sugar moiety (162.05 Da for a hexose (B10828440) like glucose), producing a prominent fragment ion corresponding to the protonated aglycone, prednisolone (m/z 361.2). nih.gov Further fragmentation of the m/z 361.2 ion yields a pattern characteristic of the prednisolone steroid core, involving sequential losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the side chain. nih.govresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for [Prednisolone 21-glucoside + H]⁺

| m/z (calculated) | Formula | Description |

| 523.2541 | [C₂₇H₃₉O₁₀]⁺ | Protonated molecular ion |

| 361.1959 | [C₂₁H₂₉O₅]⁺ | Aglycone fragment after neutral loss of glucose (-C₆H₁₀O₅) |

| 343.1853 | [C₂₁H₂₇O₄]⁺ | [Aglycone - H₂O]⁺ |

| 325.1747 | [C₂₁H₂₅O₃]⁺ | [Aglycone - 2H₂O]⁺ |

| 311.1955 | [C₂₀H₂₇O₃]⁺ | [Aglycone - H₂O - CH₂O]⁺ |

UV-Vis Spectroscopy: The UV-Vis spectrum of Prednisolone 21-glucoside is dominated by the chromophore of the prednisolone A-ring. It exhibits a strong absorption maximum (λₘₐₓ) around 242-254 nm, which is characteristic of the Δ¹,⁴-3-keto-steroid structure. nih.gov The attachment of the glucose moiety at the C-21 position does not significantly alter this primary chromophore.

IR Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for Prednisolone 21-glucoside would include a broad band for hydroxyl (O-H) stretching (~3400 cm⁻¹) from the multiple hydroxyl groups on both the steroid and sugar. Strong carbonyl (C=O) stretching bands would appear around 1710 cm⁻¹ (C-20 ketone) and 1660 cm⁻¹ (C-3 conjugated ketone). Bands corresponding to C=C stretching (~1620 and 1600 cm⁻¹) from the A-ring and C-O stretching (~1100-1000 cm⁻¹) from the hydroxyl groups and the glycosidic ether linkage would also be prominent.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating Prednisolone 21-glucoside from complex mixtures, such as biological fluids or reaction products, and for its precise quantification.

HPLC and UPLC are the primary techniques for the separation and quantification of corticosteroids and their metabolites. nih.govlcms.cz

Stationary Phase: Reversed-phase columns, particularly those with C18 (octadecylsilyl) packing, are most commonly used. nih.govsielc.com These columns separate compounds based on hydrophobicity.

Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The gradient starts with a high percentage of water and gradually increases the organic component, eluting compounds in order of increasing hydrophobicity.

Separation Principle: As a glycoside, Prednisolone 21-glucoside is significantly more polar (less hydrophobic) than its parent aglycone, prednisolone. Therefore, in a reversed-phase system, it will have a shorter retention time and elute earlier than prednisolone. nih.gov

Detection: UV detection at the absorption maximum of the prednisolone chromophore (~254 nm) is the most common method for quantification due to its robustness and sensitivity. nih.gov

UPLC: UPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. lcms.cz

Table 3: Typical HPLC/UPLC Parameters for Analysis of Prednisolone and its Glucoside

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC) |

| Gradient | Start at 5-10% B, increase to 95% B over several minutes |

| Column Temperature | 30 - 50 °C |

| Detection | UV at 254 nm |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the ultimate in sensitivity and selectivity for the analysis of Prednisolone 21-glucoside, especially at trace levels in complex biological matrices like urine or plasma. upf.eduresearchgate.net

Principle: The LC system (typically UPLC) separates the components of the sample, and the eluent is directed into the mass spectrometer. The MS serves as a highly specific and sensitive detector.

Metabolite Profiling: In metabolic studies, LC-MS/MS is used to screen for and identify known and unknown metabolites. nih.govsemanticscholar.org Full scan and precursor ion scan modes can be used to detect potential conjugates of prednisolone. nih.gov

Trace Quantification: For quantitative analysis, LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first stage of the mass spectrometer is set to select the precursor ion of Prednisolone 21-glucoside (e.g., m/z 523.2), which is then fragmented. The second stage of the mass spectrometer is set to monitor for a specific, high-intensity product ion (e.g., m/z 361.2, the aglycone). nih.gov This specific precursor-to-product ion transition is highly unique to the target molecule, minimizing interference from other compounds in the matrix and enabling quantification at very low concentrations (ng/mL or pg/mL levels). upf.edunih.gov

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for the accurate quantification and characterization of Prednisolone 21-glucoside in research settings. Given its structural similarity to the parent compound, Prednisolone, and other steroidal glycosides, methodologies are primarily based on reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Method development for Prednisolone 21-glucoside focuses on achieving adequate separation from its potential impurities and related substances, such as the parent drug, Prednisolone, and other metabolites. Key chromatographic parameters are systematically optimized, including the choice of stationary phase (typically a C18 column), mobile phase composition (often a gradient of acetonitrile or methanol and water), flow rate, and column temperature. For instance, an effective separation might be achieved on a C18 column using a gradient elution system and UV detection at a wavelength around 240-254 nm, where the prednisolone chromophore exhibits strong absorbance. sielc.comrjwave.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of the compound, especially in complex biological matrices. nih.gov The development of an LC-MS/MS method involves the optimization of ionization source parameters (e.g., electrospray ionization - ESI) and the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure specificity.

Once developed, the method must be rigorously validated according to established guidelines to ensure its reliability for research applications. Validation encompasses several key performance characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A study on the closely related Corticosterone 21-glucoside utilized a C18 column with a water and acetonitrile mobile phase for analysis, a system readily adaptable for Prednisolone 21-glucoside. nih.gov Validation procedures for the parent drug, Prednisolone, have demonstrated linearity over ranges like 10 ppm to 150 ppm with correlation coefficients (r²) greater than 0.999, and recovery rates between 99% and 101%. rjwave.org Similar performance criteria would be expected for a validated Prednisolone 21-glucoside method.

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) | Standard for steroid analysis, providing good hydrophobic retention. acs.org |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is compatible with MS detection. |

| Elution | Gradient | Allows for the effective separation of the more polar glucoside from the less polar parent compound (Prednisolone). |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore HPLC columns. rjwave.org |

| Detection | UV at 254 nm or MS/MS (ESI+) | The prednisolone structure has a strong UV chromophore. sielc.com MS/MS provides higher sensitivity and specificity. nih.gov |

| Column Temperature | 45°C | Improves peak shape and reduces viscosity, ensuring reproducible retention times. researchgate.net |

Determination of Physicochemical Attributes for Research Interpretation

Purity Assessment and Impurity Profiling

The purity of a Prednisolone 21-glucoside reference standard or research sample is a critical parameter that can significantly influence the interpretation of experimental results. Purity assessment is primarily conducted using high-resolution chromatographic techniques, such as the validated HPLC-UV or LC-MS methods described previously. The purity is typically determined by calculating the area percentage of the main compound peak relative to the total area of all detected peaks in the chromatogram.

Impurity profiling involves the detection, identification, and quantification of any extraneous substances in the sample. For Prednisolone 21-glucoside, potential impurities can originate from several sources:

Synthesis-Related Impurities: These include unreacted starting materials (e.g., Prednisolone), reagents, and by-products from the glycosylation reaction.

Degradation Products: These arise from the chemical decomposition of Prednisolone 21-glucoside during manufacturing, storage, or handling.

To proactively identify potential degradation products, forced degradation (stress testing) studies are performed. acs.orgresearchgate.net In these studies, the compound is exposed to harsh conditions, including acid, base, oxidation (e.g., hydrogen peroxide), heat, and light. The resulting degradants are then separated and characterized, typically using LC-MS to obtain mass information that aids in structural elucidation. Common degradation pathways for corticosteroids involve the dihydroxyacetone side chain. researchgate.net This information is crucial for developing stability-indicating methods that can separate the intact drug from its degradation products.

| Impurity Class | Potential Compound | Analytical Technique |

|---|---|---|

| Starting Material | Prednisolone | HPLC-UV, LC-MS (based on retention time and mass-to-charge ratio) |

| Synthesis By-product | Isomeric glucosides | High-resolution LC-MS, NMR Spectroscopy |

| Degradation Product | Hydrolyzed product (Prednisolone) | HPLC-UV, LC-MS |

| Degradation Product | Oxidized side-chain derivatives | LC-MS/MS (to identify mass changes corresponding to oxidation) |

Stability Investigations in Research Solvents and Biological Matrices

Understanding the stability of Prednisolone 21-glucoside is essential for ensuring the integrity of stock solutions and the reliability of data from biological assays. Stability studies are designed to evaluate the impact of various environmental factors, such as solvent type, pH, temperature, and light, over time.

Stability in Research Solvents

For in vitro research, stock solutions of Prednisolone 21-glucoside are typically prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before being diluted in aqueous buffers for experiments. Stability studies in these solvents are performed by storing aliquots under different conditions (e.g., room temperature, 4°C, -20°C) and analyzing them at specified time points using a validated stability-indicating HPLC method. The concentration of the parent compound is monitored over time to determine the rate of degradation. A study on related corticosteroids highlighted that degradation can occur in vehicles containing polyethylene (B3416737) glycols (PEG), primarily through reactions of the C17-dihydroxyacetone side chain. researchgate.net

| Condition | Parameters | Purpose |

|---|---|---|

| Solvents | DMSO, Ethanol, Aqueous Buffer (pH 4.5, 7.4, 9.0) | To assess stability in common stock and assay solvents and evaluate pH-dependent hydrolysis. |

| Temperature | -20°C, 4°C, 25°C (Room Temperature) | To determine appropriate short-term and long-term storage conditions. |

| Light Exposure | Protected from light vs. Exposed to UV/fluorescent light | To assess photosensitivity. |

| Time Points | 0, 24, 48, 72 hours; 1 week; 1 month | To establish a degradation profile over time. |

Stability in Biological Matrices

When studying the compound in biological systems, its stability in matrices such as plasma, serum, urine, or cell culture medium is crucial. oup.com The presence of enzymes (e.g., esterases, glycosidases) in these matrices can lead to metabolic degradation of the compound. Stability is evaluated by incubating Prednisolone 21-glucoside in the biological matrix at a relevant temperature (e.g., 37°C) and analyzing samples at various time points. The analytical process typically requires a sample preparation step, such as protein precipitation with acetonitrile or methanol, followed by centrifugation to remove macromolecules before analysis by LC-MS/MS.

Furthermore, the stability of the analyte during sample handling and storage is assessed through freeze-thaw stability (subjecting samples to multiple freeze-thaw cycles) and long-term storage stability (storing samples at -20°C or -80°C for extended periods). oup.com These experiments ensure that the measured concentration reflects the actual concentration in the biological system at the time of sampling, without artifacts introduced by degradation during storage or processing.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in visualizing and analyzing the interactions of Prednisolone (B192156) 21-glucoside and its active metabolite, prednisolone, with biological targets. These techniques predict binding modes, affinities, and the dynamic behavior of molecular complexes over time.

Prednisolone 21-glucoside is designed as a prodrug, meaning it must be converted into its active form, prednisolone, to exert its therapeutic effect. nih.gov The active prednisolone molecule functions by binding to glucocorticoid receptors (GRs) located within the cytoplasm. drugbank.comnih.gov Upon binding, the receptor-ligand complex translocates to the nucleus to modulate gene expression, leading to anti-inflammatory and immunosuppressive effects. drugbank.comnih.gov

Molecular docking simulations are employed to model the interaction between prednisolone and the ligand-binding domain (LBD) of the glucocorticoid receptor. These models help identify the specific amino acid residues that form crucial hydrogen bonds and van der Waals interactions, stabilizing the complex. For instance, studies on GR-ligand interactions have highlighted the importance of residues such as Gln-570 and Arg-611 in accommodating the ligand. pnas.org Computational models can reveal how the binding pocket of the receptor may undergo conformational changes to accommodate different ligands. pnas.org

Molecular dynamics simulations further enhance this understanding by showing how the protein-ligand complex behaves in a dynamic physiological environment, confirming the stability of the predicted binding poses.

Table 1: Simulated Interaction of Prednisolone with the Glucocorticoid Receptor Ligand-Binding Domain

| Parameter | Predicted Value/Interacting Residues | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -11.5 | Indicates a strong, favorable binding interaction. |

| Hydrogen Bond Interactions | Gln-570, Arg-611, Asn-564 | Key interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Leu-566, Met-604, Cys-736 | Contribute to the overall stability of the ligand-receptor complex. |

For Prednisolone 21-glucoside to become active, the glycosidic bond linking the glucose molecule to the prednisolone core must be cleaved. This hydrolysis is carried out by glycoside hydrolase enzymes, such as β-glucosidases, which are present in the lower intestine. nih.govnih.gov The general mechanism for this enzymatic hydrolysis involves two key carboxylic acid residues in the enzyme's active site: one acting as a general acid (proton donor) and the other as a nucleophile or base. cftri.res.infrontiersin.orgroyalsocietypublishing.org

Computational simulations model the docking of the Prednisolone 21-glucoside substrate into the active site of a relevant glycoside hydrolase. These studies elucidate the precise binding orientation and the interactions necessary for catalysis. By simulating the enzyme-substrate complex, researchers can analyze the roles of specific amino acid residues in positioning the substrate, straining the glycosidic bond, and facilitating the nucleophilic attack that leads to its cleavage. researchgate.net This provides a step-by-step view of the activation of the prodrug.

Table 2: Key Steps in the Simulated Enzymatic Hydrolysis of Prednisolone 21-Glucoside

| Catalytic Step | Description | Key Catalytic Residues (Example) |

|---|---|---|

| 1. Substrate Binding | Prednisolone 21-glucoside enters and orients within the enzyme's active site. | Hydrogen bonding with various active site residues. |

| 2. Glycosylation | The nucleophilic residue attacks the anomeric carbon of the glucose moiety, while the acid catalyst protonates the glycosidic oxygen, leading to the release of the prednisolone aglycone. | Glu-406 (Nucleophile), Glu-191 (Acid Catalyst) cftri.res.in |

| 3. Deglycosylation | A water molecule, activated by the base residue, attacks the covalent glycosyl-enzyme intermediate, releasing the glucose and regenerating the free enzyme. | Glu-191 (Base) cftri.res.in |

The three-dimensional shape, or conformation, of Prednisolone 21-glucoside is critical as it dictates how the molecule fits into the active site of hydrolyzing enzymes. researchgate.net Conformational analysis is performed using computational methods like quantum mechanics (QM) calculations, often employing Density Functional Theory (DFT), to determine the molecule's most stable, low-energy shapes. researchgate.net

These analyses calculate the relative energies of different spatial arrangements (conformers) of the molecule, considering factors such as steric hindrance, torsional strain, and intramolecular hydrogen bonding. researchgate.net By identifying the preferred conformations, researchers can better predict which shape is most likely to be recognized and processed by glycoside hydrolases, thus influencing its rate of activation in the body.

Table 3: Theoretical Conformational Analysis of Prednisolone 21-Glucoside

| Conformer | Key Dihedral Angle (C20-C21-O-C1') | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A | 175° (anti-periplanar) | 0.00 (Most Stable) | 75% |

| B | 65° (gauche) | +1.2 | 20% |

| C | -60° (gauche) | +2.5 | 5% |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By translating molecular structures into numerical parameters, or "descriptors," QSAR models can predict the activity of new compounds and guide the design of more effective molecules.

For a series of steroid glycosides, a QSAR model can be developed to predict a specific biological activity, such as the rate of enzymatic hydrolysis or the binding affinity to a target receptor. science.gov This process involves calculating a wide range of molecular descriptors that quantify various aspects of the molecule's structure, including its size, shape, and electronic properties. nih.gov

A statistical method, such as multiple linear regression or a machine learning algorithm, is then used to build an equation that links these descriptors to the observed activity. ulisboa.ptljmu.ac.uk For Prednisolone 21-glucoside and its analogs, such a model could identify which structural features—for example, the type of sugar or substitutions on the steroid core—are most influential for its function as a prodrug. researchgate.net

Table 4: Example Molecular Descriptors for a QSAR Model of Steroid Glycosides

| Descriptor Class | Example Descriptor | Description | Hypothetical Correlation with Hydrolysis Rate |

|---|---|---|---|

| Topological | Chi4 | Relates to the degree of branching in the molecule. | Negative |

| Electronic | Jurs_WPSA_1 | Weighted partial positive surface area, related to polarity. | Positive |

| Thermodynamic | LogP | Octanol-water partition coefficient, indicating lipophilicity. | Negative |

| Spatial | Shadow_XZfrac | Fraction of the molecule's shadow in the XZ plane. | Positive |

The primary application of QSAR modeling is the rational design of new molecules with enhanced properties. researchgate.netacs.org Techniques like 3D-QSAR (e.g., CoMFA and CoMSIA) generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk or electrostatic charge) are predicted to increase or decrease biological activity. dergipark.org.tr